molecular formula C19H16O2 B12556691 4-(3-Methoxyphenoxy)-1,1'-biphenyl CAS No. 143936-26-9

4-(3-Methoxyphenoxy)-1,1'-biphenyl

Cat. No.: B12556691
CAS No.: 143936-26-9
M. Wt: 276.3 g/mol
InChI Key: TZQUXFOPIQBJKA-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenoxy)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl structure substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenoxy)-1,1’-biphenyl typically involves the reaction of 3-methoxyphenol with biphenyl derivatives. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyphenol reacts with a halogenated biphenyl compound in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(3-Methoxyphenoxy)-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxyphenoxy)-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenoxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The biphenyl structure provides rigidity and stability, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)benzaldehyde
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 4-Methoxyphenol

Uniqueness

4-(3-Methoxyphenoxy)-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

CAS No.

143936-26-9

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-methoxy-3-(4-phenylphenoxy)benzene

InChI

InChI=1S/C19H16O2/c1-20-18-8-5-9-19(14-18)21-17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3

InChI Key

TZQUXFOPIQBJKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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